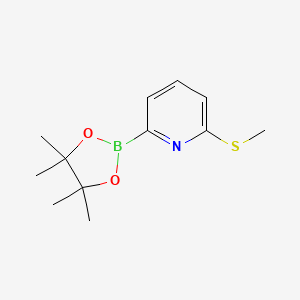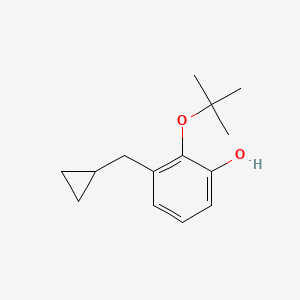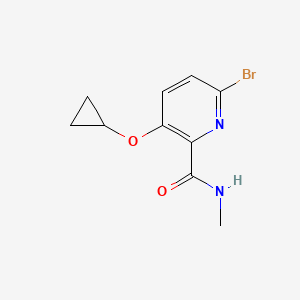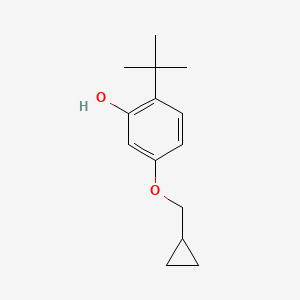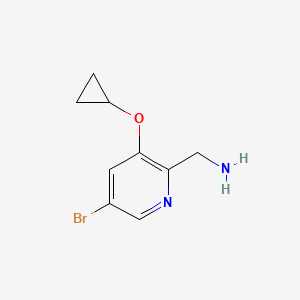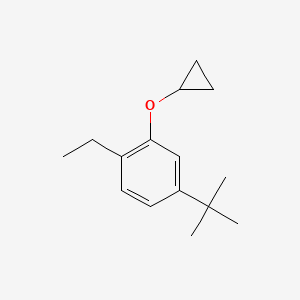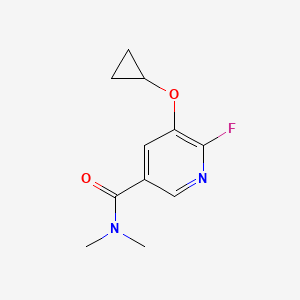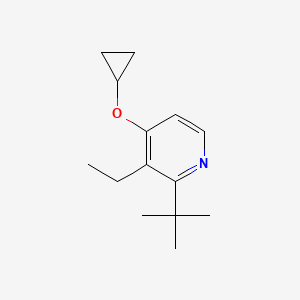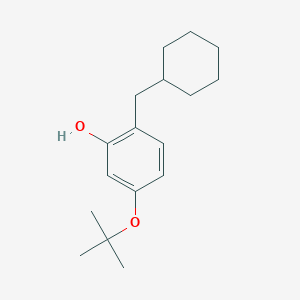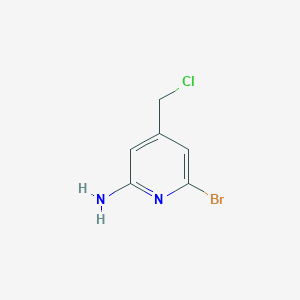
6-Bromo-4-(chloromethyl)pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(chloromethyl)pyridin-2-amine is a heterocyclic organic compound that features both bromine and chlorine substituents on a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(chloromethyl)pyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method is the bromination of 4-(chloromethyl)pyridin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-Bromo-4-(chloromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can remove the halogen atoms, leading to the formation of pyridine derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of dehalogenated pyridine derivatives.
科学的研究の応用
6-Bromo-4-(chloromethyl)pyridin-2-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It is employed in the synthesis of bioactive molecules for studying enzyme inhibition and receptor binding.
Industrial Chemistry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 6-Bromo-4-(chloromethyl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity through halogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)pyridin-2-amine: Lacks the bromine substituent, which may affect its reactivity and binding properties.
6-Bromo-2-pyridinecarboxaldehyde: Contains a formyl group instead of a chloromethyl group, leading to different chemical behavior.
5-Bromo-2-methylpyridin-3-amine: Has a methyl group instead of a chloromethyl group, influencing its steric and electronic properties.
Uniqueness
6-Bromo-4-(chloromethyl)pyridin-2-amine is unique due to the presence of both bromine and chlorine substituents on the pyridine ring. This combination of halogens can enhance the compound’s reactivity and binding interactions, making it a valuable intermediate in the synthesis of complex molecules.
特性
分子式 |
C6H6BrClN2 |
|---|---|
分子量 |
221.48 g/mol |
IUPAC名 |
6-bromo-4-(chloromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H6BrClN2/c7-5-1-4(3-8)2-6(9)10-5/h1-2H,3H2,(H2,9,10) |
InChIキー |
UIQWBBFJGMJLKI-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(N=C1N)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


